molecular formula C22H34BNO4 B2883943 Tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate CAS No. 937048-47-0

Tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate

Cat. No.: B2883943
CAS No.: 937048-47-0
M. Wt: 387.33
InChI Key: CQDPPCJVLCWWIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine core with a tert-butyl carbamate (Boc) group at the 1-position and a meta-substituted phenyl ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) at the 4-position. The boronic ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of C–C bond formation in medicinal and materials chemistry . The Boc group enhances solubility and serves as a transient protecting group for amines, facilitating selective deprotection during multi-step syntheses .

Properties

IUPAC Name

tert-butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34BNO4/c1-20(2,3)26-19(25)24-13-11-16(12-14-24)17-9-8-10-18(15-17)23-27-21(4,5)22(6,7)28-23/h8-10,15-16H,11-14H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDPPCJVLCWWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3CCN(CC3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate (commonly referred to as Tert-butyl 4-(3-Boronic acid)phenyl)piperidine-1-carboxylate) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H30BNO4C_{20}H_{30}BNO_4 with a molecular weight of approximately 357.47 g/mol. The presence of the boron atom in its structure is noteworthy as it often enhances the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on several enzymes. For instance, it has shown promising results as a dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) inhibitor. DYRK1A is implicated in various cellular processes including cell proliferation and differentiation .
  • Antioxidant Activity : Research indicates that this compound possesses antioxidant properties. It has been evaluated using assays like ORAC (Oxygen Radical Absorbance Capacity), demonstrating its ability to scavenge free radicals and reduce oxidative stress in cellular models .

Biological Activity Summary

Biological Activity Findings
Enzyme Inhibition Potent DYRK1A inhibitor; nanomolar-level activity observed .
Antioxidant Properties Significant free radical scavenging ability confirmed through ORAC assays .
Anti-inflammatory Effects Reduces pro-inflammatory responses in microglial cells .

Case Studies

  • DYRK1A Inhibition :
    • A study focused on the synthesis and evaluation of derivatives of this compound found that certain modifications enhanced its inhibitory potency against DYRK1A. The synthesized compounds were subjected to enzymatic assays revealing IC50 values in the low nanomolar range.
  • Oxidative Stress Reduction :
    • In vitro studies conducted on BV2 microglial cells demonstrated that treatment with this compound significantly reduced levels of reactive oxygen species (ROS), indicating its potential as a neuroprotective agent against oxidative stress-related neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)piperidine-1-carboxylate
  • Key Difference: The boronic ester is para-substituted on a phenoxy group attached to piperidine.
  • However, the para-substitution could alter electronic effects, directing coupling partners to different positions .
tert-Butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate
  • Key Difference : A pyridinyl ring replaces the phenyl group, and the piperidine is replaced by piperazine.
4-(3-(1-Cyclobutylpiperidin-4-yl)phenyl)-5-(1H-tetrazol-5-yl)benzo[c]isoxazole
  • Key Difference : A benzoisoxazole-tetrazole pharmacophore replaces the boronic ester.
  • Implications : This compound is tailored for biological activity (e.g., kinase inhibition) rather than synthetic utility. The tetrazole group mimics carboxylic acids, enhancing metabolic stability .

Physical and Stability Properties

Property Target Compound tert-Butyl 4-(4-(boronic ester)phenoxy)piperidine-1-carboxylate Silyl-Boronate Hybrids
Boiling Point Not reported 511.9±25.0 °C 115–117 °C
Density ~1.09 g/cm³* 1.09±0.1 g/cm³ 0.95–1.10 g/cm³
Stability Acid-sensitive (Boc group) Base-sensitive (phenoxy linkage) Air/moisture-sensitive (Si–C)

*Predicted based on .

Commercial Availability and Cost

  • Target Compound : Priced at ~USD 98/g (analog data from ).
  • Analog with Pyridinyl Boronic Ester : Higher cost (~USD 139/250 mg) due to complex nitrogen heterocycles .
  • Cyclopropane Derivatives : Lower commercial availability, reflecting specialized synthetic routes .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate?

The synthesis typically involves multi-step protocols. A common approach starts with tert-butyl 4-hydroxypiperidine-1-carboxylate, which undergoes sequential functionalization. For example, coupling the boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to the phenyl group may require Suzuki-Miyaura cross-coupling conditions, using palladium catalysts and base-mediated reactions. Optimization of reaction solvents (e.g., THF or DMF) and temperature (60–100°C) is critical to achieve yields >80% . Characterization via NMR (¹H, ¹³C) and HRMS ensures structural fidelity .

Q. What characterization techniques are essential for verifying the purity and structure of this compound?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the piperidine ring, tert-butyl group, and boronate ester signals. For instance, the tert-butyl group typically appears as a singlet at ~1.4 ppm in ¹H NMR .
  • High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight (e.g., [M+H]+ for C₂₃H₃₅BNO₄: calculated 412.266, observed 412.265) .
  • Infrared (IR) spectroscopy : Peaks at ~1350 cm⁻¹ (B-O) and ~1600 cm⁻¹ (C=O) confirm functional groups .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .
  • Storage : Store in a cool, dry place under inert gas (argon/nitrogen) to prevent boronate ester hydrolysis .

Advanced Questions

Q. How can reaction conditions be optimized for introducing the boronate ester group to the phenylpiperidine scaffold?

Optimization strategies include:

  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki coupling, with catalyst loading (1–5 mol%) impacting yield and byproduct formation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may increase side reactions. Mixed solvents (toluene/ethanol) balance reactivity and stability .
  • Temperature Control : Elevated temperatures (80–100°C) accelerate coupling but risk boronate ester degradation. Microwave-assisted synthesis can reduce reaction time .

Q. How should researchers resolve contradictions in NMR data for intermediates or final products?

  • Impurity Analysis : Use LC-MS to detect byproducts (e.g., deprotected piperidine or hydrolyzed boronate esters) .
  • Variable Temperature NMR : Resolve overlapping peaks by analyzing spectra at different temperatures (e.g., 25°C vs. 60°C) .
  • Isotopic Labeling : ¹¹B NMR (~30 ppm for boronate esters) distinguishes boron-containing impurities .

Q. What are the key differences in reactivity between this compound and structurally similar boronate esters?

Comparative studies show:

  • Steric Effects : The tert-butyl group on the piperidine ring reduces nucleophilic attack compared to unsubstituted analogs .
  • Electronic Effects : Electron-withdrawing groups on the phenyl ring (e.g., CF₃) enhance electrophilicity in cross-couplings, whereas electron-donating groups (e.g., OMe) slow reactivity .
  • Stability : Piperidine-based boronate esters are more hydrolytically stable than pyrrolidine analogs due to reduced ring strain .

Q. What methodologies are used to assess the compound’s potential in medicinal chemistry applications?

  • Suzuki-Miyaura Cross-Coupling : Screen with aryl halides to synthesize biaryl derivatives for drug candidates .
  • Biological Assays : Test inhibition of kinases or GPCRs using fluorescence polarization or SPR-based binding assays .
  • Metabolic Stability : Incubate with liver microsomes to evaluate CYP450-mediated degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.